Arsenazo III

Catalog No.
S823344
CAS No.
1668-00-4
M.F
C22H18As2N4O14S2
M. Wt
776.37
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arsenazo III

CAS Number

1668-00-4

Product Name

Arsenazo III

IUPAC Name

3,6-bis[(2-arsonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid

Molecular Formula

C22H18As2N4O14S2

Molecular Weight

776.37

InChI

InChI=1S/C22H18As2N4O14S2/c29-21-18-11(9-16(43(37,38)39)19(21)27-25-14-7-3-1-5-12(14)23(31,32)33)10-17(44(40,41)42)20(22(18)30)28-26-15-8-4-2-6-13(15)24(34,35)36/h1-10,29-30H,(H2,31,32,33)(H2,34,35,36)(H,37,38,39)(H,40,41,42)

SMILES

C1=CC=C(C(=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=CC=C4[As](=O)(O)O)O)O)[As](=O)(O)O

Detection and Quantification of Calcium Ions

One of the most prominent applications of Arsenazo III is the detection and quantification of calcium ions (Ca2+) in various solutions. It forms a stable 1:1 complex with calcium ions, exhibiting a distinct color change that can be measured using a technique called spectrophotometry []. This allows researchers to determine the concentration of free calcium in biological samples, environmental samples, and various solutions with high sensitivity and selectivity [, ].

Speciation of Calcium in Complex Solutions

Beyond simple detection, Arsenazo III can be used to study the "speciation" of calcium in solutions containing other molecules that can bind to calcium. These "calcium-binding ligands" can affect the availability of free calcium ions. By employing a two-wavelength method with Arsenazo III, researchers can distinguish between free calcium and calcium bound to these ligands, providing valuable insights into calcium behavior in complex biological systems [].

Potential Applications in Other Metal Ion Detection

While its application with calcium is most established, research suggests Arsenazo III might have potential for detecting other metal ions as well. Studies have explored its use for the detection of palladium ions (Pd2+) with promising results []. Further research is needed to explore its effectiveness and selectivity for other metal ions.

Arsenazo III is a synthetic organic compound known for its ability to form complexes with various metal ions, particularly alkaline earth metals and transition metals. It is characterized by its dark brown color and is widely utilized as a metallochromic indicator in analytical chemistry. The compound's chemical structure features an azo group, which is responsible for its chromogenic properties, enabling it to change color upon binding with specific metal ions. Its systematic name is 2,7-bis[4-(arsenophenylazo)]-1,8-dihydroxy-naphthalene-3,6-disulfonic acid.

The mechanism of action of Arsenazo III involves the formation of a colored complex with calcium ions. The negatively charged sulfonate and arsonic acid groups create a binding site that attracts the positively charged calcium ion. Additionally, the aromatic nitrogens may participate in coordination with the calcium ion, further strengthening the complex []. This complex formation alters the electronic structure of the molecule, leading to a change in its light absorption properties, resulting in a visible color change.

Primarily involving complexation with metal ions. The following are notable reactions:

  • Complex Formation: Arsenazo III forms stable complexes with metal ions such as calcium, barium, strontium, uranium, and others. The stoichiometry of these complexes can vary; for instance, it has been observed to form 1:1 complexes with calcium and 2:1 complexes with uranium under certain conditions .
  • pH Influence: The binding affinity of Arsenazo III for metal ions is significantly influenced by pH and ionic strength. Changes in pH can alter the dissociation constant of the metal-Arsenazo III complex, affecting its absorbance characteristics .
  • Spectrophotometric Properties: The absorbance spectrum of Arsenazo III shifts depending on the metal ion it binds to, which allows for quantitative analysis through spectrophotometry. This property is exploited in analytical techniques to determine the concentration of specific metals in solutions .

Research on the biological activity of Arsenazo III indicates potential interactions with biological systems, particularly concerning its toxicity and effects on cellular processes. While it is primarily used in laboratory settings for metal ion detection, caution is advised due to its arsenic content, which can be toxic. Studies have shown that Arsenazo III may influence calcium signaling pathways due to its ability to bind calcium ions, potentially affecting muscle contraction and neurotransmitter release mechanisms .

Arsenazo III can be synthesized through a multi-step chemical process involving the following steps:

  • Azo Coupling: The initial step involves the diazotization of an appropriate aniline derivative followed by coupling with naphthol derivatives to form the azo compound.
  • Sulfonation: The resulting azo compound is then sulfonated to introduce sulfonic acid groups, enhancing its solubility in water and improving its reactivity towards metal ions.
  • Purification: The final product is purified through crystallization or chromatography techniques to obtain Arsenazo III in a pure form suitable for analytical applications.

Arsenazo III has several important applications:

  • Analytical Chemistry: It is predominantly used as a reagent in spectrophotometric assays for the determination of alkaline earth metals such as calcium, barium, and strontium in various samples including biological fluids and environmental samples .
  • Metallochromic Indicator: Due to its color change properties upon binding to different metal ions, it serves as a useful indicator for detecting and quantifying metal concentrations.
  • Research Tool: In biochemical research, Arsenazo III is employed in studies involving calcium dynamics within cells and tissues.

Interaction studies have focused on understanding how Arsenazo III binds with various metal ions under different environmental conditions:

  • Binding Affinity: Research has shown that the binding affinity of Arsenazo III varies significantly with changes in pH and ionic strength of the solution. For example, higher ionic strengths can enhance the stability of metal-Arsenazo III complexes .
  • Stoichiometry: Various studies have reported differing stoichiometric ratios for metal-Arsenazo III complexes depending on the specific ion being studied. This variability underscores the importance of experimental conditions in determining binding characteristics .

Several compounds exhibit similar properties to Arsenazo III regarding their ability to form complexes with metal ions. Below are some notable examples:

Compound NameStructure CharacteristicsUnique Features
DithizoneA thiol compound used for heavy metalsForms colored complexes; highly sensitive
Sulphochlorophenol SA sulfonated phenolic compoundUsed in similar applications but less selective
Orthanyle SAnother azo compoundExhibits different binding characteristics
Chromazurol BA chromogenic reagentPrimarily used for alkaline earth metals

Arsenazo III stands out due to its specific selectivity for certain metal ions and its unique chromogenic properties that allow for precise analytical measurements.

Wikipedia

Arsenazo III

Dates

Modify: 2023-08-15

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